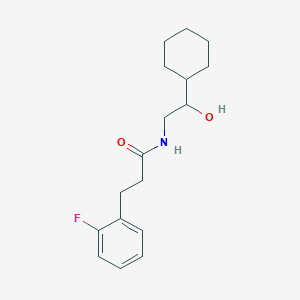

N-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide

描述

属性

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO2/c18-15-9-5-4-6-13(15)10-11-17(21)19-12-16(20)14-7-2-1-3-8-14/h4-6,9,14,16,20H,1-3,7-8,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLZZVSXWWKSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide, with the CAS number 1788676-03-8, is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with key enzymes and receptors involved in inflammatory processes:

- Cyclooxygenase Inhibition : The compound has been shown to modulate the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the synthesis of pro-inflammatory mediators such as prostaglandins. This suggests potential applications in anti-inflammatory therapies .

- Enzyme Interaction : Preliminary studies indicate that this compound may act as a ligand for various biochemical pathways, potentially influencing inflammatory responses and pain mechanisms .

In Vitro Studies

Research has demonstrated the efficacy of this compound in various cell lines:

- Anti-inflammatory Effects : In vitro assays have indicated that the compound can significantly inhibit the production of inflammatory cytokines, suggesting its role as an anti-inflammatory agent.

- Cytotoxicity Testing : The compound has been screened against several cancer cell lines, demonstrating notable cytotoxic effects. For instance, it exhibited IC50 values comparable to established chemotherapeutic agents .

Case Studies

A series of studies have been conducted to evaluate the biological effects of this compound:

Pharmacological Applications

The potential applications for this compound are vast:

科学研究应用

Medicinal Chemistry

1.1 Analgesic Properties

The compound's structure suggests potential applications as an analgesic, similar to other compounds in the fentanyl series. Research indicates that derivatives of the compound exhibit high affinity for mu-opioid receptors, which are crucial in pain modulation. For instance, studies have shown that modifications to the phenyl group can enhance binding affinity and analgesic potency, positioning this compound as a candidate for further development in pain management therapies .

1.2 Anti-inflammatory Applications

N-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide may also serve in anti-inflammatory therapies. Its ability to modulate the activity of cyclooxygenase enzymes suggests it could be effective in reducing inflammation-related pain and conditions. The interactions with biochemical pathways involved in inflammatory responses indicate a dual role as both an analgesic and an anti-inflammatory agent.

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of this compound typically involves several key steps, including the formation of the amide bond between the cyclohexyl hydroxyethyl moiety and the fluorophenyl propanamide backbone. Techniques such as continuous flow reactors may enhance yield and efficiency during synthesis.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of cyclohexyl hydroxyethyl intermediate |

| 2 | Reaction with fluorophenyl propanamide derivative |

| 3 | Purification and characterization |

Case Studies

3.1 Opioid Analogs

Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of potency as opioid receptor agonists. For example, studies on fentanyl analogs reveal insights into how slight modifications can lead to significant changes in pharmacological activity, suggesting that this compound could be optimized for enhanced efficacy .

3.2 In Vitro Studies

In vitro studies assessing the compound's binding affinity to opioid receptors have shown promising results, indicating potential therapeutic applications. These studies often utilize radiolabeled ligands to quantify receptor interactions, providing a basis for understanding how modifications impact biological activity .

化学反应分析

Key Steps:

-

Amide Bond Formation

-

Reagents : 3-(2-Fluorophenyl)propanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

-

Coupling : Reacted with 2-cyclohexyl-2-hydroxyethylamine to form the target propanamide .

-

Yield : Typical yields for analogous amidation reactions range from 65–85% under optimized conditions .

-

-

Hydroxyl Group Functionalization

Amide Bond Reactivity

-

Hydrolysis :

Cyclohexyl-Hydroxyethyl Moiety

-

Oxidation :

Succinimide Derivatives

-

Reaction : Condensation with succinic anhydride in pyridine yields a succinimide analog, enhancing solubility and bioactivity .

Halogenation

-

Bromination :

Stability and Degradation

-

Thermal Stability : Decomposes above 220°C, releasing CO₂ and HF .

-

Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the C–F bond, forming phenolic byproducts .

Comparative Reactivity Table

Mechanistic Insights

相似化合物的比较

Structural and Functional Group Comparison

Core Structural Features

- Target Compound :

- Backbone : Propanamide.

- Substituents :

- Cyclohexyl-hydroxyethyl group (hydrophobic cyclohexyl + polar hydroxyethyl).

- 2-fluorophenyl ring (electron-withdrawing fluorine influencing aromatic interactions).

Analog Compounds

Fentanyl Derivatives (Opioid Analogs)

- Examples :

- Key Features :

- Piperidine ring and phenethyl group (critical for µ-opioid receptor binding).

- 2-fluorophenyl propanamide backbone shared with the target compound.

- Divergence :

- Target compound lacks the piperidine-phenethyl opioid pharmacophore, suggesting reduced or altered opioid activity.

Indole-Containing Propanamide

- Example : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide .

- Biphenyl-fluorophenyl hybrid structure.

- Divergence :

- Target’s cyclohexyl-hydroxyethyl group may confer different lipophilicity and CNS permeability compared to the indole-biphenyl system.

Thiazole-Furan Propanamide (Anticancer Agent)

- Example : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) .

- Key Features :

- Thiazole and furan heterocycles (enhanced π-π stacking and hydrogen bonding).

- Inhibits KPNB1 (nuclear transport protein) with anticancer activity.

- Divergence: Target compound lacks heterocycles, suggesting different target specificity (e.g., non-KPNB1 pathways).

Coumarin-Linked Propanamide

- Example : N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide .

- Key Features :

- Coumarin derivative (antioxidant, anticoagulant properties).

- Ethyl-fluorophenyl linker.

- Divergence :

- Target’s cyclohexyl group replaces coumarin, likely shifting activity away from antioxidant pathways.

Activity Comparison Table

Key Findings

- Opioid Analogs: Fluorinated fentanyl derivatives exhibit high potency (nanomolar receptor affinity) but carry addiction and respiratory depression risks . The target compound’s lack of piperidine-phenethyl groups may mitigate these risks.

- Anticancer Activity : Thiazole-furan propanamide (Compound 31) shows IC₅₀ values <1 µM in cell assays . Target compound’s cyclohexyl group may hinder similar activity due to steric bulk.

- Metabolic Stability : Tetrazole-containing analogs (e.g., ) use bioisosteres to enhance stability, whereas the target’s hydroxyethyl may offer hydrogen bonding for target engagement but shorter half-life.

常见问题

Q. What in vitro models are suitable for preliminary toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。